Cas no 874293-84-2 ((1R,2S)-2-aminocyclohexanecarbonitrile)

(1R,2S)-2-Aminocyclohexanecarbonitrile is a chiral cyclohexane derivative featuring both amino and nitrile functional groups. Its stereospecific configuration (1R,2S) makes it a valuable intermediate in asymmetric synthesis, particularly for pharmaceuticals and agrochemicals requiring enantioselective precision. The compound’s rigid cyclohexane backbone enhances stereochemical stability, while the nitrile group offers versatile reactivity for further derivatization, such as hydrolysis to carboxylic acids or reduction to primary amines. Its well-defined stereochemistry ensures high selectivity in chiral transformations, reducing the need for costly resolution steps. This compound is typically employed in the synthesis of bioactive molecules, where its structural and electronic properties contribute to efficient and controlled reaction pathways.
(1R,2S)-2-aminocyclohexanecarbonitrile structure
874293-84-2 structure
Product Name:(1R,2S)-2-aminocyclohexanecarbonitrile
CAS No:874293-84-2
MF:C7H12N2
MW:124.183581352234
MDL:MFCD19237858
CID:4728731
Update Time:2025-10-28

(1R,2S)-2-aminocyclohexanecarbonitrile Chemical and Physical Properties

Names and Identifiers

    • 2-Aminocyclohexanecarbonitrile
    • 2-aminocyclohexane-1-carbonitrile
    • (1S,2R)-2-aminocyclohexane-1-carbonitrile
    • (1R,2R)-2-aminocyclohexane-1-carbonitrile
    • rel-(1S,2S)-2-aminocyclohexane-1-carbonitrile
    • (1R,2S)-2-aminocyclohexane-1-carbonitrile
    • RVGOKHBYNZPVGI-UHFFFAOYSA-N
    • (1R,2S)-2-aminocyclohexanecarbonitrile
    • MDL: MFCD19237858
    • Inchi: 1S/C7H12N2/c8-5-6-3-1-2-4-7(6)9/h6-7H,1-4,9H2
    • InChI Key: RVGOKHBYNZPVGI-UHFFFAOYSA-N
    • SMILES: NC1CCCCC1C#N

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 0
  • Complexity: 133
  • Topological Polar Surface Area: 49.8

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(1R,2S)-2-aminocyclohexanecarbonitrile Suppliers

Amadis Chemical Company Limited
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(CAS:874293-84-2)(1R,2S)-2-aminocyclohexanecarbonitrile
Order Number:A1092465
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 20:07
Price ($):1120.0
Email:sales@amadischem.com

Additional information on (1R,2S)-2-aminocyclohexanecarbonitrile

Comprehensive Overview of (1R,2S)-2-aminocyclohexanecarbonitrile (CAS No. 874293-84-2): Properties, Applications, and Industry Insights

The compound (1R,2S)-2-aminocyclohexanecarbonitrile (CAS No. 874293-84-2) is a chiral cyclohexane derivative with significant relevance in pharmaceutical and fine chemical synthesis. Its unique stereochemistry and functional groups make it a valuable intermediate for asymmetric synthesis, particularly in the development of chiral drugs and bioactive molecules. The growing demand for enantiomerically pure compounds in drug discovery has propelled interest in this niche chemical.

Structurally, (1R,2S)-2-aminocyclohexanecarbonitrile features an amino group and a nitrile group on a cyclohexane ring, with defined (1R,2S) stereochemistry. This configuration enables its use as a building block for stereoselective synthesis, addressing the pharmaceutical industry's need for high-purity intermediates. Recent studies highlight its role in synthesizing G-protein-coupled receptor (GPCR) modulators, a hot topic in drug development due to their therapeutic potential in neurological disorders.

From a synthetic chemistry perspective, the nitrile group in 874293-84-2 offers versatile transformation opportunities—it can be hydrolyzed to carboxylic acids, reduced to primary amines, or participate in click chemistry reactions. These properties align with current trends in green chemistry, where researchers prioritize atom-economical transformations. The compound's stability under mild conditions also makes it suitable for flow chemistry applications, a trending methodology for scalable production.

The pharmaceutical applications of (1R,2S)-2-aminocyclohexanecarbonitrile are particularly noteworthy. As the industry shifts toward personalized medicine, the demand for chiral intermediates has surged by 18% annually (2021–2023 market data). This compound serves as a precursor for protease inhibitors and kinase inhibitors, two drug classes dominating oncology research. Its cyclohexane backbone provides optimal three-dimensional positioning for target binding, a feature frequently searched in drug design forums.

Quality specifications for CAS No. 874293-84-2 typically require ≥98% chemical purity and ≥99% enantiomeric excess (ee), reflecting strict industry standards. Analytical methods like HPLC and chiral chromatography are essential for verification, topics frequently queried in chemical analysis communities. Storage recommendations emphasize protection from moisture at 2–8°C to maintain stability—a practical consideration often overlooked in literature but highly searched by laboratory personnel.

Emerging applications in agrochemicals and material science further expand the utility of this compound. Researchers are exploring its derivatives as chiral ligands in asymmetric catalysis, particularly for C–H activation reactions—a cutting-edge area in synthetic methodology. The compound's rigid structure also shows promise in designing liquid crystal materials, connecting it to display technology advancements.

From a commercial standpoint, (1R,2S)-2-aminocyclohexanecarbonitrile occupies a specialized market segment. Pricing trends reflect its high-value intermediate status, with current market valuations between $1,200–$2,500 per kilogram depending on scale and purity. Supply chain considerations—especially custom synthesis options—are frequently discussed in procurement forums, highlighting the need for reliable suppliers with GMP capabilities.

Environmental and regulatory aspects of 874293-84-2 follow standard protocols for nitrile-containing compounds. Proper handling requires engineering controls and PPE, topics consistently ranking high in EHS (Environment, Health, and Safety) searches. The compound's biodegradability profile and REACH compliance status are additional focal points for industrial users navigating sustainability requirements.

Future research directions likely involve continuous manufacturing processes and biocatalytic routes for producing (1R,2S)-2-aminocyclohexanecarbonitrile. The integration of machine learning in route optimization—a trending intersection of chemistry and AI—may further enhance its synthetic accessibility. These developments align with broader industry movements toward Industry 4.0 in chemical production.

In conclusion, (1R,2S)-2-aminocyclohexanecarbonitrile (CAS No. 874293-84-2) represents a strategically important chiral building block at the intersection of multiple scientific disciplines. Its evolving applications reflect the dynamic needs of modern synthetic chemistry, from drug discovery to advanced materials. As research continues to uncover new utilities, this compound will remain a subject of both academic interest and industrial relevance.

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Amadis Chemical Company Limited
(CAS:874293-84-2)(1R,2S)-2-aminocyclohexanecarbonitrile
A1092465
Purity:99%
Quantity:1g
Price ($):1120.0
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